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Compound of Interest

Compound Name: 4,6-Dihydroxy-5-formylpyrimidine

Cat. No.: B079595

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals encountering issues
with twinned pyrimidine crystals during crystallographic data refinement.

Frequently Asked Questions (FAQSs)

Q1: What is crystallographic twinning and why is it a problem for pyrimidine crystals?

Al: Crystallographic twinning occurs when two or more crystals of the same substance grow
together in a symmetrical, intergrown manner.[1] This results in a diffraction pattern that is a
superposition of the patterns from each individual crystal domain.[2] For pyrimidine crystals,
which often have high symmetry, this can lead to overlapping reflections, making it difficult to
determine the correct unit cell and space group, and ultimately hindering an accurate structure
solution.[3] The refinement of a twinned crystal structure without properly accounting for the
twinning can lead to high R-factors and an incorrect final model.[4]

Q2: How can | identify if my pyrimidine crystal is twinned?
A2: Several warning signs can indicate twinning in your crystal data:[5]

o High R-factors: The R-factor, a measure of agreement between the experimental data and
the calculated model, may be unusually high and resistant to improvement during
refinement.[4][6]
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Problems with Structure Solution: You may encounter difficulties in solving the crystal
structure using standard methods.[7]

Unusual Intensity Statistics: The distribution of reflection intensities may deviate significantly
from what is expected for a single crystal. A common indicator is a lower than expected value
for <|E2-1]>.[5]

Inconsistent Symmetry: The apparent symmetry of the diffraction pattern may be higher than
the true symmetry of the crystal, or the systematic absences may not be consistent with any
space group.[3]

Software indications: Programs like PLATON (specifically the TwinRotMat routine) and
phenix.xtriage can analyze your data and suggest the presence of twinning and possible twin
laws.[8][9][10]

Q3: What is the difference between merohedral and non-merohedral twinning?

A3:

o Merohedral twinning occurs when the twin lattices perfectly overlap. This is common in
crystals with higher symmetry.

» Non-merohedral twinning results in only partial overlap of the reciprocal lattices, leading to
some reflections being split or broadened.[7][11]

The approach to data processing and refinement differs for each type of twinning.
Q4: What are the TWIN and BASF commands in SHELXL?

A4: In the SHELXL refinement program, TWIN and BASF are key instructions for handling
twinned data:

o TWIN: This command defines the twin law, which is a matrix that relates the crystallographic
orientations of the different twin domains.[2][12]

e BASF: This command allows for the refinement of the twin component fractions (batch scale
factors), representing the relative volumes of each twin domain in the crystal.[8][13]
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Q5: What is the HKLF 5 format?

A5: The HKLF 5 format is a special reflection file format used in SHELXL for refining non-
merohedrally twinned crystals where reflections from different domains may partially or fully
overlap.[14][15] This format explicitly lists the contributions of each twin domain to a measured
reflection, allowing for a more accurate refinement than is possible with the standard HKLF 4
format.[11]

Troubleshooting Guides

Problem 1: My refinement has stalled at a high R-factor (e.g., >15%) and the electron density
map is poor.

This is a strong indication of unaddressed twinning.

» Logical Troubleshooting Workflow:

Re-refine with
TWIN and BASF
in SHELXL (HKLF 4)

Check Intensity Statistics
(<IE*1}> value)

Click to download full resolution via product page
Troubleshooting high R-factors.
» Solutions:

o Analyze Data for Twinning: Use software like PLATON's TwinRotMat to analyze your
reflection data for potential twinning and to suggest a twin law.[8][9]

o Merohedral Twin Refinement: If merohedral twinning is suspected, introduce the TWIN
and BASF commands into your SHELXL instruction file (.ins). The TWIN command will
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apply the suspected twin law, and BASF will refine the fractional contribution of the minor

twin component.[2][13]

o Non-Merohedral Twin Refinement: If you observe split reflections, you likely have non-
merohedral twinning. In this case, you will need to generate an HKLF 5 reflection file that
correctly accounts for the overlapping intensities.[11][16] This can often be done during
data integration or with specialized software. Refine your structure using this HKLF 5 file in
SHELXL.

Problem 2: The space group seems ambiguous, and the structure solution fails.

Twinning can sometimes make a lower symmetry space group appear to have higher

symmetry.
e Solutions:

o Re-evaluate Space Group: Carefully re-examine the systematic absences and intensity
statistics. Consider the possibility of a lower symmetry space group that is consistent with
the molecular geometry of pyrimidines.

o Attempt Solution in Lower Symmetry: Try to solve the structure in a lower symmetry space
group. If a reasonable partial structure can be found, twinning may be the reason for the

apparent higher symmetry.

o Use Twinning Detection Tools: As with high R-factors, use tools like PLATON to check for
twinning, as this is a common cause of space group ambiguity.[10]

Data Presentation

The impact of twin refinement on the quality of the crystallographic data can be significant. The
following table illustrates typical improvements in refinement statistics for a twinned organic
crystal after applying a twin law in SHELXL.
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Before Twin After Twin Typical Target
Parameter . )

Refinement Refinement Value
R1 0.185 0.045 <0.05
wWR2 0.450 0.110 <0.12
Goodness of Fit

1.95 1.05 ~1.0
(GooF)
Twin Fraction (BASF) N/A 0.42 0.0-05
Largest Diff. Peak

1.52 0.25 <1.0
(eA=3)
Largest Diff. Hole

-1.21 -0.30 >-1.0

(€A

Note: These values are illustrative for a generic organic molecule and the actual improvement
will depend on the specific crystal and the severity of the twinning. A dramatic reduction in R-
factors, as shown in the table, is a strong indicator that the twinning has been correctly
modeled.[12]

Experimental Protocols
Protocol 1: Refinement of a Merohedrally Twinned Pyrimidine Crystal using SHELXL

This protocol assumes that twinning has been identified and a twin law has been determined,
for example, using PLATON.

o Prepare the Input Files: You will need your instruction file (.ins) and the reflection file in HKLF
4 format (.hkl).

o Modify the .ins File:
o Add the TWIN instruction followed by the 3x3 twin matrix.

o Add the BASF instruction with an initial guess for the twin fraction of the second
component (e.g., 0.2).
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Run SHELXL: Execute the refinement.
Analyze the Results:

o Check the .Ist file to see how the BASF value has refined. A value close to 0.5 indicates a

nearly perfect twin.

o Observe the R-factors (R1 and wR2) and the Goodness of Fit. A significant drop in these
values indicates a successful twin refinement.

o Examine the difference electron density map. Large positive and negative peaks should be

significantly reduced.
Iterate: Continue with further cycles of refinement until all parameters have converged.

Workflow Diagram:
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Merohedral twin refinement workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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